molecular formula C21H24FNO3 B11031733 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031733
M. Wt: 357.4 g/mol
InChI Key: VTUGJZCQRMESKN-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused pyrroloquinoline core. Its systematic name is 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one . Let’s break down its structure:

    Chemical Formula: CH

    IUPAC Name: this compound

Chemical Reactions Analysis

The compound may undergo various reactions, such as:

    Oxidation: Oxidative processes could modify the hydroxy group or the quinoline ring.

    Reduction: Reduction reactions might target the keto group or other functional groups.

    Substitution: Substituting the fluorine atom or other substituents could alter its properties.

Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or fluorinated analogs.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: It could serve as a building block for novel materials or ligands.

    Biology: Researchers might explore its interactions with enzymes, receptors, or nucleic acids.

    Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).

    Industry: Perhaps as a precursor for fine chemicals or agrochemicals.

Mechanism of Action

The compound’s mechanism likely involves binding to specific molecular targets (enzymes, receptors, etc.) and modulating cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can explore related pyrroloquinolines or fluorinated heterocycles to highlight its uniqueness.

Properties

Molecular Formula

C21H24FNO3

Molecular Weight

357.4 g/mol

IUPAC Name

6-fluoro-3-hydroxy-9,11,11-trimethyl-3-(4-methyl-2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H24FNO3/c1-11-5-6-15(17(24)7-11)21(26)16-9-13(22)8-14-12(2)10-20(3,4)23(18(14)16)19(21)25/h8-11,15,26H,5-7H2,1-4H3

InChI Key

VTUGJZCQRMESKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C2(C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)F)O

Origin of Product

United States

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